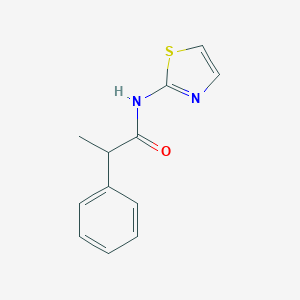![molecular formula C24H25N3O3S B258301 5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B258301.png)
5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione, also known as TDZD-8, is a synthetic compound that has been widely studied for its potential therapeutic applications. TDZD-8 belongs to the class of thiazolidinediones, which are known to have anti-inflammatory, anti-cancer, and anti-diabetic properties.
Wirkmechanismus
5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione exerts its therapeutic effects by inhibiting the activity of glycogen synthase kinase-3β (GSK-3β). GSK-3β is a serine/threonine kinase that plays a key role in various cellular processes, including cell proliferation, differentiation, and apoptosis. 5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione binds to the ATP-binding site of GSK-3β and prevents its phosphorylation, thereby inhibiting its activity. This leads to the modulation of various downstream signaling pathways, resulting in the observed therapeutic effects.
Biochemical and Physiological Effects
5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of various inflammatory diseases. 5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione can also induce apoptosis in cancer cells by modulating various signaling pathways. In addition, 5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione can enhance insulin sensitivity and improve glucose uptake in skeletal muscle cells.
Vorteile Und Einschränkungen Für Laborexperimente
5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable under various conditions, making it suitable for use in various assays. However, 5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione has some limitations as well. It is not very soluble in water, which can make it difficult to use in aqueous assays. In addition, 5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione can inhibit the activity of other kinases besides GSK-3β, which can lead to off-target effects.
Zukünftige Richtungen
5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione has several potential future directions for research. One area of research is the development of more potent and selective GSK-3β inhibitors. Another area of research is the investigation of the potential use of 5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione in the treatment of various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. 5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione can also be studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, as GSK-3β is involved in the pathogenesis of these diseases. Finally, 5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione can be studied for its potential use in the treatment of various types of cancer, either alone or in combination with other chemotherapeutic agents.
Conclusion
In conclusion, 5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. 5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione exerts its therapeutic effects by inhibiting the activity of GSK-3β. 5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, but also has some limitations. Future research directions for 5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione include the development of more potent and selective GSK-3β inhibitors and the investigation of its potential use in the treatment of various diseases.
Synthesemethoden
5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 4-allyloxybenzaldehyde with 4-phenyl-1-piperazinecarboxamide in the presence of a catalyst to form a Schiff base. The Schiff base is then reacted with thiazolidine-2,4-dione in the presence of a base to form 5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione. The final product is purified by recrystallization and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. 5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione has also been shown to have anti-cancer properties and can induce apoptosis in cancer cells. In addition, 5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione has been studied for its potential use in the treatment of diabetes, as it can enhance insulin sensitivity.
Eigenschaften
Produktname |
5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione |
|---|---|
Molekularformel |
C24H25N3O3S |
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
(5E)-3-[(4-phenylpiperazin-1-yl)methyl]-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C24H25N3O3S/c1-2-16-30-21-10-8-19(9-11-21)17-22-23(28)27(24(29)31-22)18-25-12-14-26(15-13-25)20-6-4-3-5-7-20/h2-11,17H,1,12-16,18H2/b22-17+ |
InChI-Schlüssel |
BWLGKFWLDXQCBY-OQKWZONESA-N |
Isomerische SMILES |
C=CCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CN3CCN(CC3)C4=CC=CC=C4 |
SMILES |
C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CN3CCN(CC3)C4=CC=CC=C4 |
Kanonische SMILES |
C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CN3CCN(CC3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B258219.png)
![2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile](/img/structure/B258225.png)
![3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B258226.png)






![Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate](/img/structure/B258268.png)
![4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B258269.png)

![N-(3,5-dimethylphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B258275.png)
![1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline](/img/structure/B258277.png)